13C NMR analysis of 4-propylamino-1,2,4-triazole derivatives
13C NMR analysis of 4-propylamino-1,2,4-triazole derivatives
Comprehensive C NMR Analysis of 4-Propylamino-1,2,4-Triazole Derivatives: A Technical Guide
Executive Summary
The 4-amino-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a precursor for antifungal agents (e.g., fluconazole analogs), anti-inflammatory drugs, and coordination ligands. The introduction of a propyl group at the exocyclic amine (forming 4-propylamino-1,2,4-triazole) alters the lipophilicity and steric profile of the molecule.
However, characterizing these derivatives by
-
Low Sensitivity: The quaternary nature of the triazole ring carbons (C3/C5) often leads to poor signal-to-noise ratios due to long spin-lattice relaxation times (
). -
Solvent Dependency: Significant chemical shift perturbations occur between DMSO-
and CDCl .[1] -
Symmetry Issues: Distinguishing between symmetric (C3=C5) and asymmetric substitution patterns requires precise spectral interpretation.
This guide provides a validated protocol for the acquisition, processing, and assignment of
Structural Dynamics & Theoretical Basis
Before acquisition, one must understand the magnetic environment of the analyte. The 4-propylamino-1,2,4-triazole molecule consists of two distinct magnetic domains: the electron-deficient heteroaromatic ring and the electron-rich aliphatic chain.
The Triazole Core (Aromatic Region)
In a symmetric 4-substituted-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the
-
Expected Shift: 143–148 ppm.
-
Relaxation Physics: These carbons lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling, and their
relaxation times are significantly longer (>2-5 seconds) than protonated carbons.
The Propyl Chain (Aliphatic Region)
The propyl group (
-
-Carbon (
- ): Deshielded by the electronegative nitrogen (~45–55 ppm). -
-Carbon (
): Intermediate shielding (~19–23 ppm). -
-Carbon (
): Highly shielded (~10–12 ppm).
Experimental Protocol
To ensure reproducibility and visibility of quaternary carbons, the following acquisition parameters are mandatory.
Sample Preparation
-
Solvent Selection: DMSO-
is the gold standard.-
Reasoning: Triazoles are often sparingly soluble in CDCl
. DMSO also stabilizes specific tautomers via hydrogen bonding, resulting in sharper peaks.
-
-
Concentration: 20–50 mg per 0.6 mL solvent.
-
Note: Lower concentrations require exponentially higher scan counts (
) due to the low natural abundance of C (1.1%).
-
Instrument Parameters (400 MHz +)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | Standard power-gated decoupling. |
| Spectral Width (SW) | 0 – 220 ppm | Covers aliphatic (0-60) and triazole/thione (140-170) regions. |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | CRITICAL: Allows quaternary C3/C5 carbons to relax. Short D1 (<1s) will cause these signals to vanish. |
| Scans (NS) | Required for adequate S/N ratio, especially for quaternary carbons. | |
| Temperature | 298 K (25°C) | Standardize to prevent temperature-dependent shift drifting. |
Analytical Workflow
The following diagram outlines the logical flow for assigning the structure, moving from 1D screening to 2D confirmation.
Figure 1: Decision matrix for optimizing
Spectral Assignment Strategy
Chemical Shift Data Table
The following table summarizes typical chemical shifts for 4-propylamino-4H-1,2,4-triazole in DMSO-
| Carbon Position | Type | Multiplicity (DEPT-135) | Structural Insight | |
| C3 / C5 | Quaternary ( | 144.5 – 147.0 | Absent (or weak) | Signal intensity is often <50% of aliphatic peaks. Symmetry makes these equivalent. |
| Secondary ( | 48.0 – 52.0 | Inverted (Negative) | Deshielded by direct attachment to the exocyclic Nitrogen. | |
| Secondary ( | 19.5 – 21.5 | Inverted (Negative) | Bridge between the polar head and non-polar tail. | |
| Primary ( | 10.8 – 11.5 | Upright (Positive) | Terminal methyl group; most shielded signal. |
Advanced Verification: HMBC
To confirm the propyl group is attached to the exocyclic amine (N4-amino) and not a ring nitrogen (N1/N2 alkylation), HMBC (Heteronuclear Multiple Bond Correlation) is required.
-
Diagnostic Correlation: Look for a cross-peak between the Triazole C3/C5 protons (if H-substituted) and the
-CH carbon ? No, that is too far (4 bonds). -
Correct Strategy: Look for correlations between the
-CH protons and the Triazole C3/C5 carbons .-
Observation: In 4-substituted triazoles, the
-protons of the side chain often show a weak or correlation to the ring carbons C3/C5. -
Differentiation: If alkylation occurred at N1 (forming a 1-propyl-1,2,4-triazole), the symmetry is broken. C3 and C5 will appear as two distinct peaks (e.g., 145 ppm and 152 ppm).
-
Common Pitfalls & Troubleshooting
The "Missing" Ring Signal
Symptom: The aliphatic propyl signals are clear, but the region >140 ppm is empty.
Cause: Saturation of the quaternary nuclei. The relaxation delay (D1) is shorter than
Solvent Peaks Masking
Symptom: Signals around 40 ppm are obscured.
Cause: DMSO-
Connectivity Logic (Graphviz)
The following diagram illustrates the connectivity logic used to interpret the HMBC data for structural validation.
Figure 2: HMBC correlation logic. The key diagnostic is the long-range coupling between the side-chain protons and the ring carbons.
References
-
National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 15N labeling and analysis of 13C–15N couplings in nitrogen heterocycles. RSC Advances. Retrieved from [Link]
-
University of South Carolina. (n.d.). A User Guide to Modern NMR Experiments: Quaternary Carbon Detection. Retrieved from [Link]
